(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
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Overview
Description
(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazone linkage, a phenoxy group, and a chloro-substituted aromatic ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(4-chloro-2-methylphenoxy)acetohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenoxy and chloro groups may enhance the compound’s binding affinity to its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-chlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide
- (E)-2-(4-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide
- (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide
Uniqueness
(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups on the aromatic ring, along with the hydrazone linkage, differentiates it from other similar compounds and may result in unique interactions with biological targets.
This detailed article provides a comprehensive overview of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-8-13(17)6-7-15(11)22-10-16(21)19-18-9-12-4-2-3-5-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQQUWAUWSTQZ-GIJQJNRQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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